5-Aminoorotic acid

Beschreibung

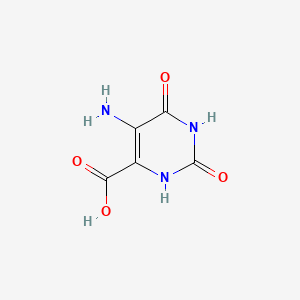

5-Aminoorotic acid (5-AOA, C₅H₅N₃O₄) is a pyrimidine derivative with notable antioxidant properties. Structurally, it features a carboxylic acid group and an amino substitution at the 5-position of the orotic acid scaffold . This compound forms stable complexes with metal ions such as Ga(III), La(III), Sm(III), and Dy(III), which enhance its biological activity . Its primary applications include:

- Antioxidant Activity: Scavenges superoxide (O₂•⁻), hydroxyl (•OH), and hypochlorite (OCl⁻) radicals via electron transfer and hydrogen donation pathways .

- Therapeutic Potential: Metal complexes of 5-AOA exhibit dual pro-oxidant (anticancer) and antioxidant (tissue-protective) effects, making them promising chemotherapeutic candidates .

- Enzyme Inhibition: Acts as a dihydroorotase inhibitor, modulating the metabolism of cardioprotective drugs like dexrazoxane .

Eigenschaften

IUPAC Name |

5-amino-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h6H2,(H,10,11)(H2,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCXJKLFOSBVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064582 | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7164-43-4 | |

| Record name | 5-Amino-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7164-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoorotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007164434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoorotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOOROTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM0F8VQR7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Early Hydrogenation Techniques

Initial synthetic routes for 5-AOA relied on catalytic hydrogenation of 5-nitroorotic acid or its alkali metal salts in aqueous alkaline media. German patent DE 26 ORS42 (unavailable in provided sources) described the use of palladium-on-carbon (Pd/C) catalysts at 20–60°C and hydrogen pressures of 0.2–20 MPa. While yields were satisfactory (~90%), reaction durations extended to 6–10 hours, rendering the process industrially inefficient. French patent FR 2,589,153 attempted to address this by employing Raney nickel, platinum-on-carbon (Pt/C), or rhodium catalysts but achieved only 90–92% yields under 0.1–0.5 MPa hydrogen pressure. These methods highlighted the trade-offs between catalyst cost, reaction time, and yield.

Limitations of Early Methods

The primary drawbacks of traditional methods included:

-

Prolonged reaction times : 6–10 hours for incomplete conversions.

-

Moderate yields : Rarely exceeding 92% due to side reactions.

-

Catalyst inefficiency : Raney nickel required higher temperatures, increasing energy costs.

Modern Catalytic Hydrogenation Approaches

Solvent System Optimization

A breakthrough emerged with the use of hydroalcoholic solvent systems. The patent FR2640265A1 demonstrated that replacing purely aqueous media with ethanol- or methanol-water mixtures (15–30% alcohol by volume) enhanced reaction kinetics. This solvent blend improved substrate solubility and catalyst dispersion, reducing hydrogenation times to 30–60 minutes (Table 1).

Table 1: Impact of Solvent Composition on Reaction Efficiency

| Example | Alcohol Type | Alcohol (%) | H₂ Pressure (MPa) | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ethanol | 20 | 2.0 | 50 | 45 | 97 |

| 2 | Ethanol | 25 | 3.0 | 60 | 30 | 98 |

| 8 | Methanol | 30 | 4.0 | 70 | 35 | 96 |

Catalytic Innovations

Palladium-based catalysts, particularly 5% Pd/C, proved superior to earlier options. At 2–4 MPa hydrogen pressure and 30–70°C, these catalysts achieved near-quantitative yields (95–98%) with minimal byproducts. The synergistic effect of Pd/C and hydroalcoholic solvents facilitated rapid nitro group reduction while stabilizing the orotic acid backbone.

Reaction Mechanism Insights

The hydrogenation proceeds via adsorption of 5-nitroorotic acid onto the Pd surface, followed by sequential electron and proton transfers to form the amine (Fig. 1). Alkaline conditions (pH ~10–12) maintained by potassium hydroxide prevented acid-catalyzed decomposition.

Fig. 1: Proposed Hydrogenation Mechanism

Process Optimization and Scalability

Temperature and Pressure Effects

Elevating temperatures from 30°C to 70°C linearly accelerated reaction rates but risked product degradation above 70°C. Optimal conditions balanced speed and stability: 50–60°C with 3 MPa hydrogen pressure.

Catalyst Loading and Reusability

A catalyst loading of 1–2 wt% relative to the substrate maximized efficiency. Post-reaction filtration allowed Pd/C recovery, though activity decreased by ~10% after three cycles due to palladium leaching.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Modern studies employ multi-technique validation:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Aminoorotic acid can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

5-Aminoorotic acid has been studied for its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. Research indicates that both this compound and its gallium(III) complex exhibit significant antioxidant activity.

Cancer Treatment

The potential of this compound as an anticancer agent is a significant area of research. Its complexes with gallium(III) have shown promise in preclinical studies as effective agents against various cancer cell lines.

- Mechanism of Anticancer Activity: The gallium(III) ion is known for its cytotoxic effects on malignant cells. When complexed with this compound, it enhances the compound's ability to induce oxidative stress selectively in cancer cells while protecting healthy tissues .

Other Medical Applications

Beyond oncology, this compound may have applications in treating conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders. Its ability to modulate oxidative pathways positions it as a potential therapeutic candidate for these conditions.

Research Findings

The following table summarizes key findings from recent studies on the antioxidant activity and therapeutic potential of this compound:

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound in reducing oxidative stress markers in cellular models:

- A study reported that the gallium(III) complex significantly reduced superoxide levels in rat blood serum when compared to the free ligand alone, indicating enhanced protective effects against oxidative damage .

Clinical Implications

While clinical trials are still needed, preliminary findings suggest that this compound could be beneficial in clinical settings for managing oxidative stress-related conditions. Its dual action as an antioxidant and potential anticancer agent makes it a candidate for further investigation.

Wirkmechanismus

Molecular Targets and Pathways:

- 5-Aminoorotic acid exerts its effects primarily through the inhibition of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, this compound reduces the production of superoxide radicals, which are involved in various physiological and pathological processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 5-AOA and Its Metal Complexes

Structural and Mechanistic Insights

- GaAOA : The Ga(III) ion mimics Fe(III), disrupting iron-dependent pathways in cancer cells. Coordination with 5-AOA redistributes electron density, enhancing O₂•⁻ scavenging via electron transfer rather than hydrogen donation .

- LaAOA : Lanthanum binding improves antioxidant capacity by stabilizing the ligand’s radical-scavenging conformation .

- Sm(III)/Dy(III) Complexes : These lanthanide complexes show variable activity depending on ligand-metal charge distribution and steric effects .

Comparison with Non-Metal Antioxidants

Orotic Acid

- Structural Difference: Lacks the 5-amino group of 5-AOA.

Biologische Aktivität

5-Aminoorotic acid (5-AOA) is a compound that has garnered attention for its potential biological activities, particularly in antioxidant and enzyme inhibition roles. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of 5-AOA.

Chemical Structure and Properties

This compound is a pyrimidine derivative, structurally related to orotic acid. Its molecular formula is C_5H_6N_2O_3, and it contains an amino group that contributes to its biological properties. The compound can form coordination complexes with various metal ions, notably gallium(III) and lanthanum(III), which enhance its biological activity.

Antioxidant Activity

Research indicates that 5-AOA exhibits significant antioxidant properties. A study demonstrated its ability to scavenge superoxide radicals through both electron transfer and hydrogen donation mechanisms. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

Table 1: Antioxidant Activity of this compound and Its Complexes

| Compound | IC50 (M) | Mechanism of Action |

|---|---|---|

| This compound (HAOA) | Electron transfer, Hydrogen donation | |

| Gallium(III) Complex (GaAOA) | Predominantly electron transfer | |

| Lanthanum(III) Complex (LaAOA) | Not specified | Similar to GaAOA |

The IC50 values indicate the concentration required to inhibit 50% of the radical activity, showcasing that both the free acid and its metal complexes are effective antioxidants, with GaAOA exhibiting superior electron transfer capabilities compared to HAOA .

Enzyme Inhibition

Another significant aspect of 5-AOA's biological activity is its role as an enzyme inhibitor, particularly against xanthine oxidase (XO). This enzyme is responsible for producing uric acid and reactive oxygen species during purine metabolism. Inhibition of XO can potentially reduce oxidative stress in various pathological conditions.

Case Study: Xanthine Oxidase Inhibition

In vitro studies have shown that 5-AOA and its complexes can inhibit XO activity in a concentration-dependent manner. Molecular docking studies suggest that the compound interacts with the enzyme's active site, thereby reducing uric acid production.

- Findings : The inhibition of XO by HAOA was less pronounced compared to its metal complexes (GaAOA and LaAOA), which demonstrated stronger binding affinities.

- Implications : This inhibition can contribute to reducing oxidative stress-related diseases such as gout and cardiovascular disorders .

The mechanisms by which 5-AOA exerts its biological effects include:

- Radical Scavenging : Through both electron transfer and hydrogen donation pathways, particularly effective against superoxide radicals.

- Enzyme Interaction : Binding to xanthine oxidase, leading to decreased production of uric acid and reactive oxygen species.

Q & A

Q. What solvent considerations are critical for NMR analysis of 5-AOA and its complexes?

- Methodological Answer : DMSO-d₆ is preferred for solubilizing 5-AOA and suppressing proton exchange in NH groups. Broad peaks at δ ~3.4 ppm indicate solvent interactions with amino protons. Deuterated water (D₂O) is avoided to prevent signal broadening from rapid proton exchange .

Key Methodological Tables

Q. Table 1: Superoxide-Scavenging Assays for 5-AOA Complexes

Q. Table 2: Spectral Signatures of 5-AOA and Its Complexes

| Technique | Free Ligand (5-AOA) | La(III) Complex | Ga(III) Complex |

|---|---|---|---|

| IR (ν(C=O), cm⁻¹) | 1700 | 1645–1650 | 1655–1660 |

| ¹H NMR (DMSO-d₆, δ) | 11.47 (NH), 9.44 (NH), 6.00 | Broad peak at ~3.4 (NH + H₂O) | Similar to La(III) complex |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.